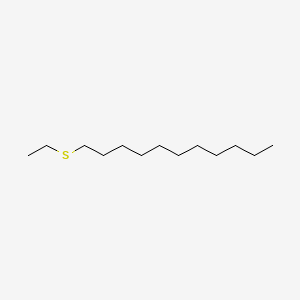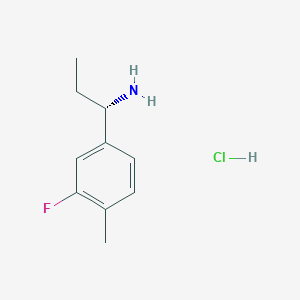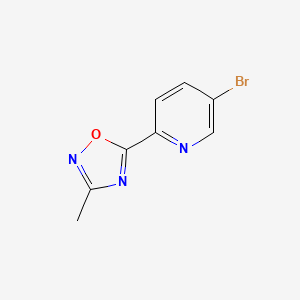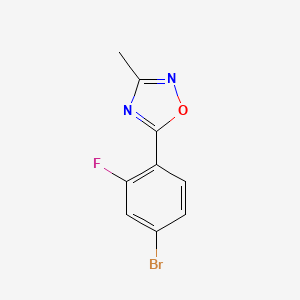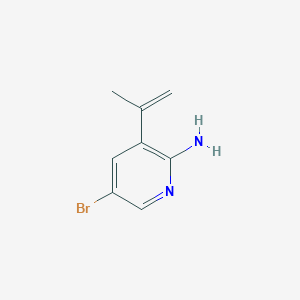
5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine
Übersicht
Beschreibung
The compound “5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine” is a type of organic compound . It’s a building block for the β -alanine moiety of an αvβ3 antagonist .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . Another study reported a chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis :5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine is utilized in various catalytic processes and chemical syntheses. For instance, it is used in the palladium-catalyzed amination of polyhalopyridines, demonstrating high chemoselectivity and yield in the production of corresponding aminopyridines (Ji, Li, & Bunnelle, 2003). Moreover, this compound is involved in the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. These derivatives exhibit potential as chiral dopants for liquid crystals and display various biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Formation of Enamines and Indoles :The compound also plays a role in the formation of enamines and indoles, exhibiting unique reactivity under palladium catalysis in combination with secondary amines and amides. This reactivity is leveraged in domino reactions involving ortho-bromo(propa-1,2-dien-1-yl)arenes (Masters, Wallesch, & Bräse, 2011).
Fluorescence Studies and Electronic Properties :This compound is also significant in the study of fluorescence behavior and electronic properties. It is used in synthesizing heteroaryl thienopyridine derivatives, where the effect of donor-acceptor substituents on absorption, emission properties, and fluorescent quantum yield is analyzed (Toche & Chavan, 2013).
Antimicrobial Properties :Additionally, derivatives of 5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine have been synthesized and tested for antimicrobial activities. For instance, novel 1,2,4-triazoles starting from isonicotinic acid hydrazide, which incorporate this compound, have demonstrated varying degrees of antimicrobial activity (Bayrak et al., 2009).
Eigenschaften
IUPAC Name |
5-bromo-3-prop-1-en-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-5(2)7-3-6(9)4-11-8(7)10/h3-4H,1H2,2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFMKVNCEMSATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

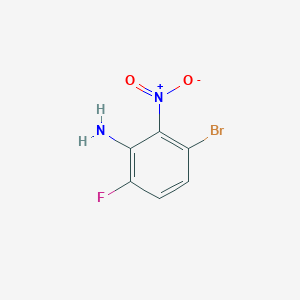
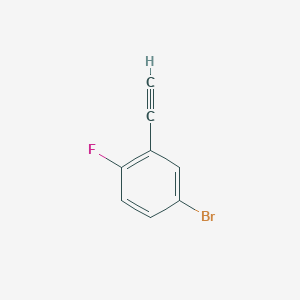

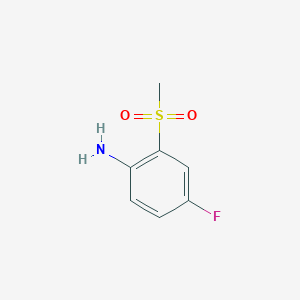
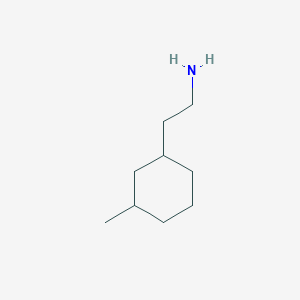
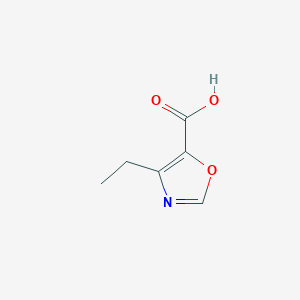
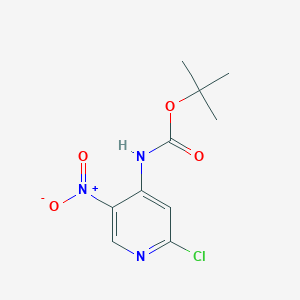

![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride](/img/structure/B1442265.png)
